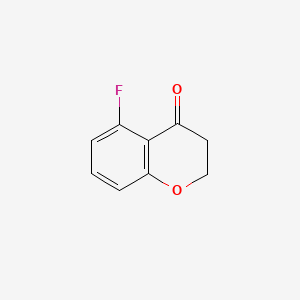

5-Fluoro-4-Chromanone

Descripción general

Descripción

5-Fluoro-4-Chromanone is a chemical compound with the molecular formula C9H7FO2. It is a derivative of chromanone, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .

Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, including 5-Fluoro-4-Chromanone, has been a subject of several studies. The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . The synthesis methods of chroman-4-one derivatives have been improved over the years .Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-Chromanone consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring . Unlike chromone, 4-chromanone has a single C2–C3 bond .Chemical Reactions Analysis

The chemical reactions of 4-chromanone-derived compounds have been studied extensively. These compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . The reactions of 4-chromanones have been explored in various studies .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-4-Chromanone include a molecular weight of 166.15 . More specific properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Packing

The paper by Garcia et al. (1995) discusses the structural analysis of 5-fluoro-1-indanone and its derivatives, providing insights into the molecular packing and intermolecular interactions in these compounds (Garcia et al., 1995).

Photophysical Properties and Aggregation-Induced Emission

Zheng et al. (2013) synthesized new isophorone derivatives, which showed promising photophysical properties and aggregation-induced emission behaviors, suggesting potential applications in materials science and photonics (Zheng et al., 2013).

Synthesis and Resolution of Derivatives

Yang et al. (2005) reported on the synthesis and resolution of (R)- and (S)-6-fluorochroman-2-carboxylic acids, demonstrating methods for obtaining enantiomerically pure compounds, which are crucial in pharmaceutical applications (Yang et al., 2005).

Synthesis and Photophysical Properties of Bipyridines

Kopchuk et al. (2020) explored the synthesis of 5-aryl-2,2′-bipyridines bearing fluorinated anilines and studied their photophysical properties, indicating potential applications in the development of new fluorophores (Kopchuk et al., 2020).

Chromanone as a Therapeutic Scaffold

Kamboj and Singh (2021) reviewed the significance of Chromanone, a closely related compound, as a versatile scaffold in medicinal chemistry, highlighting its wide range of pharmacological activities and its importance in drug design and development (Kamboj & Singh, 2021).

Asymmetric Transfer Hydrogenation for Synthesizing Fluorinated Alcohols

Betancourt et al. (2021) discussed the use of ruthenium-catalyzed asymmetric transfer hydrogenation for synthesizing enantioenriched cis-3-fluorochroman-4-ols, an important process in the synthesis of fluorinated alcohols (Betancourt et al., 2021).

Electrochemical Charge Storage Materials

Wang et al. (2019) developed a high-performance poly(5-fluoroindole) as a charge storage material, indicating potential applications in supercapacitors and energy storage technologies (Wang et al., 2019).

Regio- and Stereoselective Anodic Monofluorination

Dawood and Fuchigami (2001) achieved regioselective electrochemical fluorination of fused-type, oxygen-containing heterocyclic compounds, which has implications for selective fluorination techniques in organic synthesis (Dawood & Fuchigami, 2001).

Tautomerism and Zwitterionic Structures

Kheifets et al. (2006) studied the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine, highlighting the stabilization of zwitterionic structures in specific solvents, which is important for understanding the behavior of fluoro-substituted compounds (Kheifets et al., 2006).

Safety And Hazards

Direcciones Futuras

The future directions in the study of 4-chromanone-derived compounds, including 5-Fluoro-4-Chromanone, involve improving the methodologies of their synthesis . Additionally, these compounds are being explored for their potential in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .

Propiedades

IUPAC Name |

5-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJVYZBPSAQLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670460 | |

| Record name | 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-Chromanone | |

CAS RN |

188826-32-6 | |

| Record name | 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diphenanthro[3,4-B:4',3'-D]thiophene](/img/structure/B576225.png)

![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)